2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
The compound 2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide (IUPAC name) features a thieno[3,4-c]pyrazole core substituted with two 4-chlorophenyl groups and an acetamide moiety. Its molecular formula is C₁₈H₂₀ClN₅O₂S with a molecular weight of 405.9017 g/mol . It serves as a scaffold for derivatives such as N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide, which introduces a sulfonyl-pyrrolidine group to enhance binding properties .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3OS/c20-13-3-1-12(2-4-13)9-18(25)22-19-16-10-26-11-17(16)23-24(19)15-7-5-14(21)6-8-15/h1-8H,9-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLWJVSUEFYXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown strong inhibition of calcium mobilization in cho cells overexpressing human blt 1 and blt 2 receptors. These receptors play a crucial role in leukocyte function and inflammation.
Mode of Action
It’s known that similar compounds can be used as a reagent in the cobalt catalyzed radical hydroacylation of alkenes to ketones. This suggests that the compound might interact with its targets in a similar manner, leading to changes in the cellular environment.
Biological Activity
2-(4-Chlorophenyl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound with significant biological activity. Its unique thieno[3,4-c]pyrazole core structure positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole moiety attached to a chlorophenyl group and an acetamide functional group. The molecular formula is with a molecular weight of approximately 418.9 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H18Cl2N4OS |
| Molecular Weight | 418.9 g/mol |
| IUPAC Name | This compound |
Pharmacological Profile
Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit diverse pharmacological properties, including:
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines has been observed in various studies.
- Anticancer : Potential cytotoxic effects against cancer cell lines have been reported.
- Antimicrobial : Activity against both gram-positive and gram-negative bacteria has been documented.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : The compound may inhibit mitogen-activated protein kinases (MAPKs), which are crucial in cell signaling pathways related to inflammation and cancer progression.
- Modulation of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in cellular processes, leading to altered cellular responses.
Study on Anticancer Activity
A study published in Pharmaceutical Research highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. The compound demonstrated significant cytotoxicity against various cancer cell lines with an IC50 value in the micromolar range. The study suggested that the compound induces apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins .
Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of thieno[3,4-c]pyrazole derivatives. Results indicated that treatment with the compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6 in animal models .
Comparative Analysis of Similar Compounds
Comparison with Similar Compounds
Pyrazole-Based Acetamides
Pyrazole derivatives are prominent due to their bioactivity. Key analogs include:
Key Differences :
- The target compound’s thieno-pyrazole core provides rigidity and electronic diversity compared to simpler pyrazole analogs.
Triazole and Chromene Derivatives
Triazole and chromene-based acetamides exhibit distinct pharmacological profiles:
Key Differences :
- The triazole-quinoxaline hybrid () leverages π-π stacking for receptor interactions, unlike the target compound’s sulfur-containing core .
- Chromene derivatives () prioritize oxygen-based heterocycles, favoring metabolic stability over the thieno-pyrazole’s lipophilicity .
Thieno-Pyrimidine and Related Scaffolds
Thieno-pyrimidine analogs share structural motifs with the target compound:
Key Differences :
- The target compound lacks the pyrimidine ring and sulfanyl groups present in these analogs, reducing steric hindrance and altering solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
